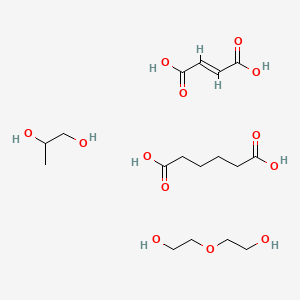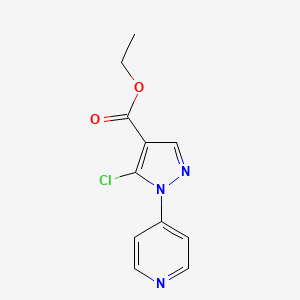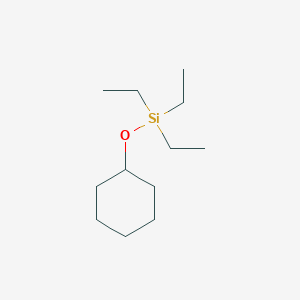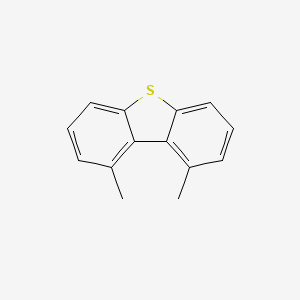acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
(3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a hydrazinylidene group, and a butanamide backbone, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Acylation: The furan-2-ylmethyl intermediate is then acylated using an appropriate acylating agent to introduce the acyl group.
Hydrazine Formation: The acylated intermediate is reacted with hydrazine to form the hydrazinylidene group.
Final Coupling: The hydrazinylidene intermediate is then coupled with the butanamide backbone under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Hydrazine derivatives such as (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}butanamide).
Substitution: Substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: shares similarities with other hydrazinylidene and furan-containing compounds.
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both the furan ring and the hydrazinylidene group in the same molecule provides unique chemical properties and reactivity.
- The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H22N4O4 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
N'-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C15H22N4O4/c1-10(2)8-17-14(21)15(22)19-18-11(3)7-13(20)16-9-12-5-4-6-23-12/h4-6,10H,7-9H2,1-3H3,(H,16,20)(H,17,21)(H,19,22)/b18-11+ |
Clé InChI |
AFCXLNKGQWYXFA-WOJGMQOQSA-N |
SMILES isomérique |
CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CO1 |
SMILES canonique |
CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)



![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)

![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)


![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

